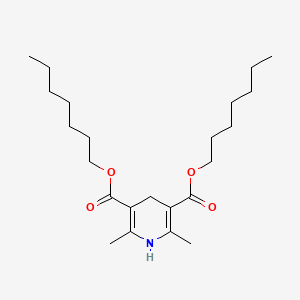
Acetamide, N-cyclohexyl-N-(1-methyl-2-oxopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-cyclohexyl-N-(1-methyl-2-oxopropyl)- is an organic compound with the molecular formula C12H21NO2. This compound is characterized by the presence of a cyclohexyl group and a 1-methyl-2-oxopropyl group attached to the nitrogen atom of the acetamide moiety. It is a member of the class of acetamides, which are derivatives of acetic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-cyclohexyl-N-(1-methyl-2-oxopropyl)- typically involves the reaction of cyclohexylamine with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with 1-methyl-2-oxopropyl chloride to yield the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
On an industrial scale, the production of Acetamide, N-cyclohexyl-N-(1-methyl-2-oxopropyl)- follows a similar synthetic route but is optimized for higher yields and purity. The process involves continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality Acetamide, N-cyclohexyl-N-(1-methyl-2-oxopropyl)- .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-cyclohexyl-N-(1-methyl-2-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products
Oxidation: N-oxides
Reduction: Alcohol derivatives
Substitution: Various substituted acetamides
Aplicaciones Científicas De Investigación
Acetamide, N-cyclohexyl-N-(1-methyl-2-oxopropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of Acetamide, N-cyclohexyl-N-(1-methyl-2-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or anti-inflammatory responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-cyclohexyl-: Similar structure but lacks the 1-methyl-2-oxopropyl group.
Acetamide, N-ethenyl-N-methyl-: Contains an ethenyl group instead of the cyclohexyl group.
Acetamide, N-methyl-: Lacks both the cyclohexyl and 1-methyl-2-oxopropyl groups.
Uniqueness
Acetamide, N-cyclohexyl-N-(1-methyl-2-oxopropyl)- is unique due to the presence of both the cyclohexyl and 1-methyl-2-oxopropyl groups, which confer specific chemical and biological properties.
Propiedades
Número CAS |
59900-31-1 |
|---|---|
Fórmula molecular |
C12H21NO2 |
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
N-cyclohexyl-N-(3-oxobutan-2-yl)acetamide |
InChI |
InChI=1S/C12H21NO2/c1-9(10(2)14)13(11(3)15)12-7-5-4-6-8-12/h9,12H,4-8H2,1-3H3 |
Clave InChI |
JTGVLKUKUKDJTH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C)N(C1CCCCC1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


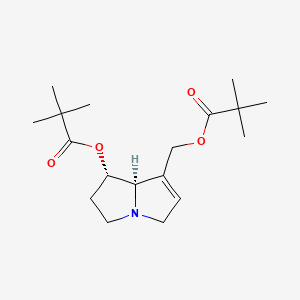
![1-Butanone, 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-phenyl-](/img/structure/B14612707.png)

methanone](/img/structure/B14612718.png)
![1-Oxaspiro[3.5]non-5-ene, 9-fluoro-2,2,3,3,7,7-hexamethyl-](/img/structure/B14612723.png)
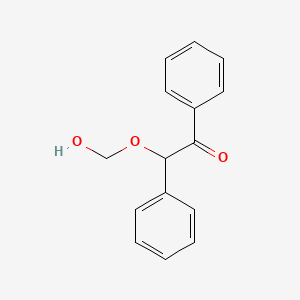

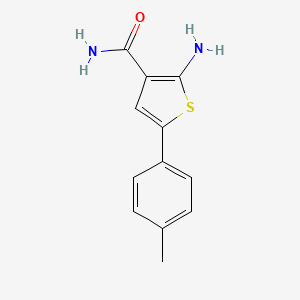
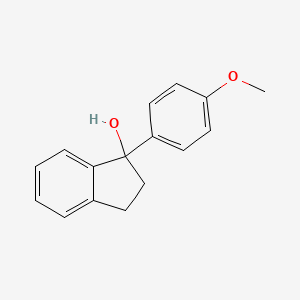

![4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide](/img/structure/B14612758.png)
![Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]-](/img/structure/B14612770.png)

